molecular formula C6H2BrFN2S B595513 5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole CAS No. 1242336-51-1

5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole

Cat. No. B595513
M. Wt: 233.058
InChI Key: ASAVGHCROROMLC-UHFFFAOYSA-N
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Description

5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole is a chemical compound with the molecular formula C6H2BrFN2S. It has a molecular weight of 233.06 . This compound has been extensively researched for use in photovoltaics or as fluorescent sensors .


Synthesis Analysis

The synthesis of 5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole and similar compounds has been reported in the literature. For instance, a study reported the synthesis, characterization, and application of a library of 26 donor–acceptor (D–A) compounds based on the benzo[c][1,2,5]thiadiazole (BTZ) group . Another study reported the synthesis of semiconducting polymers based on vinylene-bridged 5-alkoxy-6-fluorobenzo[c][1,2,5]thiadiazole .


Molecular Structure Analysis

The molecular structure of 5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole is characterized by the presence of a benzo[c][1,2,5]thiadiazole core, which is substituted with a bromine atom at the 5-position and a fluorine atom at the 6-position .

Scientific Research Applications

Antimicrobial and Anticancer Agents

Recent studies have highlighted the antimicrobial and anticancer potentials of compounds related to "5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole." For instance, novel derivatives of thiadiazole have been synthesized and evaluated for their antimicrobial activities, indicating significant antibacterial properties against various pathogenic microbes (Mousa L. Al-Smadi et al., 2019). Additionally, thiadiazole derivatives have been developed as possible anticancer agents, with certain compounds showing in vitro anticancer activity, underscoring their potential as therapeutic agents in cancer treatment (K. Bhat et al., 2004).

Organic Photovoltaics

The use of "5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole" derivatives in organic photovoltaic applications has been explored due to their strong absorption in the range of 300–650 nm and their contribution to the development of materials with bandgaps of approximately 1.60 eV. Such derivatives have been incorporated into polymers designed for solar cell applications, achieving a maximum power conversion efficiency of 6.27% (Zhongsheng Xu et al., 2016). This demonstrates the compound's role in enhancing the optoelectronic properties of materials for efficient energy conversion.

properties

IUPAC Name

5-bromo-6-fluoro-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrFN2S/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASAVGHCROROMLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=NSN=C21)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681982
Record name 5-Bromo-6-fluoro-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole

CAS RN

1242336-51-1
Record name 5-Bromo-6-fluoro-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Bromo-5-fluorobenzene-1,2-diamine (500 mg, 2.4 mmol) was dissolved in 20 mL chloroform, treated in portions with thionyl chloride (580 mg, 4.9 mmol) and heated to reflux for 20 h. After cooling the mixture was diluted with 60 mL ethyl acetate, washed with 15 mL water, 15 mL saturated NaCl, dried (Na2SO4) and concentrated under vacuum. The material was chromatographed on silica with a 0-30% ethyl acetate-hexane gradient to give the title compound as a white solid (425 mg, 76%): mp 79-82° C.; 1H NMR (400 MHz, CDCl3) δ 8.33 (d, J=6.7 Hz, 1H), 7.72 (d, J=8.3 Hz, 1H); 19F NMR (376 MHz, CDCl3) δ −102.91; EIMS m/z 232.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
580 mg
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
76%

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